Cas no 856437-60-0 (4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid)
4-(5-Amino-1H-1,3-benzodiazol-2-yl)butanoic acid is a heterocyclic compound featuring a benzimidazole core with an amino substituent and a butanoic acid side chain. This structure imparts unique chemical properties, making it valuable in pharmaceutical and biochemical research. The amino group enhances reactivity for further functionalization, while the carboxylic acid moiety allows for conjugation or salt formation. Its benzimidazole scaffold is known for biological activity, suggesting potential applications in drug development, particularly as a building block for targeted therapies or diagnostic agents. The compound’s balanced polarity ensures moderate solubility in both aqueous and organic solvents, facilitating diverse synthetic applications. High purity and stability further support its utility in rigorous research environments.
856437-60-0 structure
Product Name:4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid
CAS No:856437-60-0
MF:C11H13N3O2
MW:219.239822149277
MDL:MFCD06010636
CID:3080361
PubChem ID:1093222
Update Time:2025-06-26
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid
- 4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid
- 4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;hydrochloride
- MLS000716430
- SMR000277947
- 4-(5-amino-1H-benzimidazol-2-yl)butanoic acid
- EN300-302540
- 4-(6-azanyl-1H-benzimidazol-2-yl)butanoic acid;hydrochloride
- 856437-60-0
- 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoicacid
- 6-Amino-1H-benzimidazole-2-butanoic acid
- CS-0266459
- VS-03414
- STK744214
- BDBM52545
- AKOS000104188
- BBL012621
- CHEMBL1619616
- DTXSID701274417
- 4-(6-Amino-1h-benzo[d]imidazol-2-yl)butanoic acid
- 4-(6-amino-1H-benzimidazol-2-yl)butyric acid;hydrochloride
- 4-(6-amino-1H-benzimidazol-2-yl)butanoic acid
- cid_16188463
- MFCD06010636
- 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid
-
- MDL: MFCD06010636
- Inchi: 1S/C11H13N3O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3,12H2,(H,13,14)(H,15,16)
- InChI Key: IULRYUWYLNEPQD-UHFFFAOYSA-N
- SMILES: OC(CCCC1=NC2C=CC(=CC=2N1)N)=O
Computed Properties
- Exact Mass: 219.100776666Da
- Monoisotopic Mass: 219.100776666Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 92Ų
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27007212-0.05g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 0.05g |
$76.0 | 2023-09-06 | ||
| Enamine | EN300-27007212-0.1g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 0.1g |
$113.0 | 2023-09-06 | ||
| Enamine | EN300-27007212-0.25g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 0.25g |
$162.0 | 2023-09-06 | ||
| Enamine | EN300-27007212-0.5g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 0.5g |
$310.0 | 2023-09-06 | ||
| Enamine | EN300-27007212-1g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 1g |
$414.0 | 2023-09-06 | ||
| Enamine | EN300-27007212-2.5g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 2.5g |
$810.0 | 2023-09-06 | ||
| Enamine | EN300-27007212-5g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 5g |
$1199.0 | 2023-09-06 | ||
| Enamine | EN300-27007212-10g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 10g |
$1778.0 | 2023-09-06 | ||
| Chemenu | CM526445-1g |
4-(5-Amino-1H-benzo[d]imidazol-2-yl)butanoic acid |
856437-60-0 | 97% | 1g |
$291 | 2023-02-01 | |
| Enamine | EN300-302540-0.05g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 0.05g |
$76.0 | 2023-02-25 |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
856437-60-0 (4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk